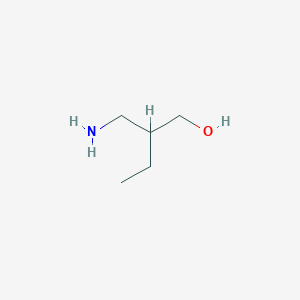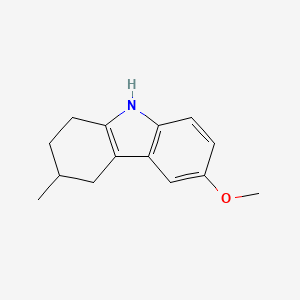
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 2137772-57-5 . It has a molecular weight of 250.14 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H16BrNO2/c1-9(2,13)7-3-4-11(6-7)8(12)5-10/h7,13H,3-6H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.14 . Other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Generation of Brønsted and Lewis Acid Sites on Silica Surfaces
The study by Connell and Dumesic (1987) discusses the acidic properties of silica doped with various cations, highlighting the generation of Lewis and Brønsted acid sites. This research is relevant for understanding how modifications to silica surfaces can enhance catalytic activities, potentially applicable to compounds related to "2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one" in catalysis or synthesis processes (Connell & Dumesic, 1987).
Synthesis of Pyrrolidin-2-ones Derivatives
Rubtsova et al. (2020) explored the synthesis of pyrrolidin-2-ones derivatives, indicating the structural significance of pyrrolidine in biologically active molecules. This work underscores the versatility of pyrrolidin-2-ones frameworks in drug discovery, hinting at the broader relevance of compounds like "this compound" in medicinal chemistry (Rubtsova et al., 2020).
Hydrogen-bonding Patterns in Enaminones
Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including a compound structurally similar to "this compound." Their findings on intra- and intermolecular hydrogen bonding could inform the design of new compounds with enhanced stability or reactivity (Balderson et al., 2007).
Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives
Sarbu et al. (2019) synthesized novel bromo-substituted compounds, demonstrating the potential for creating diverse molecular structures from bromo-substituted precursors. This research could be directly relevant to exploring the reactivity and applications of "this compound" in synthesizing new compounds with unique properties (Sarbu et al., 2019).
Sustainable Catalytic Pyrrole Synthesis
Michlik and Kempe (2013) introduced a sustainable method for synthesizing pyrroles, which are crucial in various chemical and pharmaceutical applications. The relevance of this study lies in its demonstration of using secondary alcohols and amino alcohols for pyrrole synthesis, possibly including derivatives of "this compound" (Michlik & Kempe, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,13)7-3-4-11(6-7)8(12)5-10/h7,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQWBXVGWGGQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)

![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)



![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2935628.png)
![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2935630.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)
